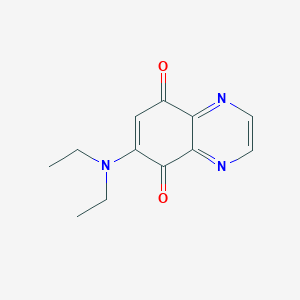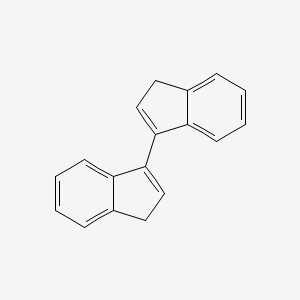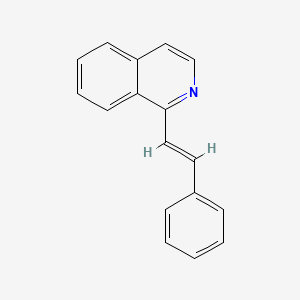
6-(Diethylamino)quinoxaline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Diethylamino)quinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological and industrial applications. The compound has a molecular formula of C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol . Quinoxalines are characterized by a fused benzene and pyrazine ring system, making them an important class of compounds in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)quinoxaline-5,8-dione typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with diethyl oxalate, followed by cyclization to form the quinoxaline ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs transition-metal-free catalysis to enhance the efficiency and sustainability of the process . This approach minimizes the use of toxic metals and reduces the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Diethylamino)quinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and material properties .
Scientific Research Applications
6-(Diethylamino)quinoxaline-5,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Diethylamino)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For example, it may inhibit microtubule polymerization, thereby blocking cell division and inducing apoptosis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-5,8-dione: Similar in structure but lacks the diethylamino group.
Isoquinoline-5,8-dione: Another related compound with a different ring structure.
Uniqueness
6-(Diethylamino)quinoxaline-5,8-dione is unique due to its diethylamino substitution, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
62471-81-2 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-(diethylamino)quinoxaline-5,8-dione |
InChI |
InChI=1S/C12H13N3O2/c1-3-15(4-2)8-7-9(16)10-11(12(8)17)14-6-5-13-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
FELSLGGKSWEUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=NC=CN=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)



![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)


